3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride
Overview
Description
3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride is an organic compound belonging to the family of pyrrolidines. It is characterized by its molecular formula C12H16Cl3NO and a molecular weight of 296.6 g/mol. This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a 2,4-dichlorobenzyl group.
Preparation Methods
The synthesis of 3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 2,4-dichlorobenzyl group.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyrrolidine derivatives.
Scientific Research Applications
3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors in biological systems. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes by altering the function of key proteins.
Comparison with Similar Compounds
3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:
3-{[(2,4-Dichlorophenyl)oxy]methyl}pyrrolidine hydrochloride: Similar structure but with a phenyl group instead of a benzyl group.
3-{[(2,4-Dichlorobenzyl)oxy]methyl}piperidine hydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
3-{[(2,4-Dichlorobenzyl)oxy]methyl}morpholine hydrochloride: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
These compounds share structural similarities but differ in their chemical and biological properties, making this compound unique in its specific applications and effects.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-11-2-1-10(12(14)5-11)8-16-7-9-3-4-15-6-9;/h1-2,5,9,15H,3-4,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYWWYVRLBTXLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=C(C=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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